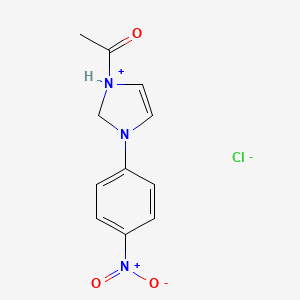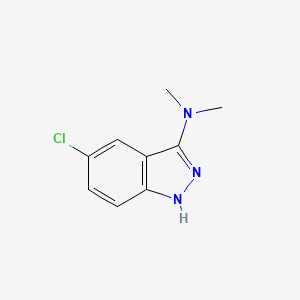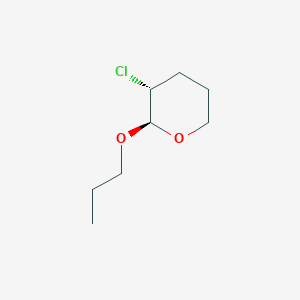![molecular formula C35H52O B14585151 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one CAS No. 61314-27-0](/img/structure/B14585151.png)
1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one is an organic compound known for its unique structure, which includes a fluorenyl group attached to a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one typically involves the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions starting from fluorene. This involves halogenation, followed by alkylation to introduce the hexylundecyl chain.
Coupling with Pentanone: The fluorenyl intermediate is then coupled with pentanone under specific conditions, often involving a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of halogenated fluorenyl compounds.
Applications De Recherche Scientifique
1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 1-[7-(5-Butylundecyl)-9H-fluoren-2-YL]pentan-1-one
- 1-[7-(5-Octylundecyl)-9H-fluoren-2-YL]pentan-1-one
Uniqueness: 1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it distinct from other fluorenyl derivatives with different alkyl chains.
Propriétés
Numéro CAS |
61314-27-0 |
|---|---|
Formule moléculaire |
C35H52O |
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
1-[7-(5-hexylundecyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C35H52O/c1-4-7-10-12-16-28(17-13-11-8-5-2)18-14-15-19-29-21-23-33-31(25-29)27-32-26-30(22-24-34(32)33)35(36)20-9-6-3/h21-26,28H,4-20,27H2,1-3H3 |
Clé InChI |
BOCIIKYCHPWHRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)CCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)


![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)

![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)

